molecular formula C20H27NO3S B12205323 1-[(4-Butoxynaphthalen-1-yl)sulfonyl]azepane

1-[(4-Butoxynaphthalen-1-yl)sulfonyl]azepane

Cat. No.: B12205323
M. Wt: 361.5 g/mol
InChI Key: VQFREVVHAUIBCL-UHFFFAOYSA-N
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Description

1-[(4-Butoxynaphthalen-1-yl)sulfonyl]azepane is a chemical compound characterized by its unique structure, which includes a naphthalene ring substituted with a butoxy group and a sulfonyl group attached to an azepane ring

Preparation Methods

The synthesis of 1-[(4-Butoxynaphthalen-1-yl)sulfonyl]azepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthalene Derivative: The initial step involves the preparation of 4-butoxynaphthalene through the alkylation of naphthalene with butyl bromide in the presence of a base.

    Sulfonylation: The next step is the introduction of the sulfonyl group. This can be achieved by reacting 4-butoxynaphthalene with sulfonyl chloride in the presence of a suitable catalyst.

    Azepane Ring Formation: The final step involves the cyclization of the intermediate product with an appropriate amine to form the azepane ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[(4-Butoxynaphthalen-1-yl)sulfonyl]azepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group, depending on the reducing agent used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Butoxynaphthalen-1-yl)sulfonyl]azepane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-Butoxynaphthalen-1-yl)sulfonyl]azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-[(4-Butoxynaphthalen-1-yl)sulfonyl]azepane can be compared with other sulfonyl-containing compounds, such as:

  • 1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine
  • 1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-(4-methylphenyl)piperazine

These compounds share similar structural features but differ in the nature of the ring system attached to the sulfonyl group. The azepane ring in this compound provides unique steric and electronic properties, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C20H27NO3S

Molecular Weight

361.5 g/mol

IUPAC Name

1-(4-butoxynaphthalen-1-yl)sulfonylazepane

InChI

InChI=1S/C20H27NO3S/c1-2-3-16-24-19-12-13-20(18-11-7-6-10-17(18)19)25(22,23)21-14-8-4-5-9-15-21/h6-7,10-13H,2-5,8-9,14-16H2,1H3

InChI Key

VQFREVVHAUIBCL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCCCC3

Origin of Product

United States

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